molecular formula C24H24ClNO5S2 B7727269 6-(5-(4-(4-Chlorobenzyloxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

6-(5-(4-(4-Chlorobenzyloxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B7727269
M. Wt: 506.0 g/mol
InChI Key: LUYFASFFIVFGLF-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-(4-(4-Chlorobenzyloxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound with a molecular formula of C25H26ClNO5S2 This compound is known for its unique structure, which includes a thiazolidinone ring, a chlorobenzyloxy group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-(4-(4-Chlorobenzyloxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves multiple steps. One common method includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a thioamide with an α-halo acid under basic conditions.

    Introduction of the Chlorobenzyloxy Group: The chlorobenzyloxy group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a phenol derivative.

    Formation of the Benzylidene Group: The benzylidene group is formed by a condensation reaction between an aldehyde and a ketone in the presence of a base.

    Attachment of the Hexanoic Acid Chain: The hexanoic acid chain is attached through an esterification reaction, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the thioamide group is oxidized to a sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorobenzyloxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(5-(4-(4-Chlorobenzyloxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-(5-(4-(4-Chlorobenzyloxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-((5E)-5-{3-[(4-Chlorobenzyloxy)benzylidene}-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
  • 6-((5E)-5-{4-[(4-Chlorobenzyloxy)-3-ethoxybenzylidene}-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Uniqueness

6-(5-(4-(4-Chlorobenzyloxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-[(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO5S2/c1-30-20-13-17(8-11-19(20)31-15-16-6-9-18(25)10-7-16)14-21-23(29)26(24(32)33-21)12-4-2-3-5-22(27)28/h6-11,13-14H,2-5,12,15H2,1H3,(H,27,28)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYFASFFIVFGLF-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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